2,5-Dimethylfuran-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

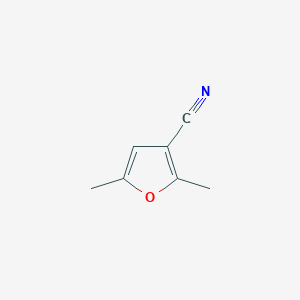

2,5-Dimethylfuran-3-carbonitrile is an organic compound with the molecular formula C7H7NO It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by the presence of a nitrile group (-CN) and two methyl groups (-CH3) attached to the furan ring

Vorbereitungsmethoden

The synthesis of 2,5-Dimethylfuran-3-carbonitrile can be achieved through several methods. One common synthetic route involves the reaction of 2,5-dimethylfuran with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the nitrile group.

Industrial production methods for this compound may involve the use of more scalable and cost-effective processes. For example, the catalytic dehydration of 2,5-dimethyl-2,5-hexanediol in the presence of a suitable catalyst can yield this compound as a product.

Analyse Chemischer Reaktionen

2,5-Dimethylfuran-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, leading to the formation of primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups such as amines, alcohols, or halides, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethylfuran-3-carbonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving nitrile-containing compounds.

Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 2,5-Dimethylfuran-3-carbonitrile depends on its specific application and the molecular targets involved. In general, the compound can interact with various enzymes, receptors, or other biomolecules through its nitrile group and furan ring. These interactions can modulate biological pathways, leading to specific physiological effects. The exact molecular targets and pathways involved vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

2,5-Dimethylfuran-3-carbonitrile can be compared with other similar compounds, such as:

2-Amino-4,5-dimethyl-3-furancarbonitrile: This compound has an amino group (-NH2) instead of the nitrile group, leading to different chemical reactivity and applications.

2,5-Dimethylfuran: Lacks the nitrile group, making it less reactive in certain chemical reactions but useful as a biofuel precursor.

2,5-Dimethyl-3-furoic acid: Contains a carboxylic acid group (-COOH) instead of the nitrile group, resulting in different chemical properties and applications.

Biologische Aktivität

2,5-Dimethylfuran-3-carbonitrile (DMF-CN) is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to explore the biological activity of DMF-CN, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a furan ring substituted with two methyl groups and a cyano group. Its unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of DMF-CN can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : DMF-CN has been shown to inhibit specific enzymes by binding to their active sites. For instance, it can inhibit fatty acid biosynthesis enzymes, affecting lipid metabolism.

- Cell Signaling Modulation : The compound influences cellular signaling pathways, potentially altering gene expression and cellular metabolism.

- Antimicrobial Activity : Preliminary studies suggest that DMF-CN exhibits antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

Biochemical Pathways

DMF-CN is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological activities. These metabolites can participate in further biochemical reactions, impacting metabolic flux and overall cellular function.

Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of DMF-CN against several bacterial strains. The results indicated that DMF-CN exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent. The study highlighted the need for further research to understand the mechanism behind this activity and its applicability in clinical settings.

Study 2: Toxicological Assessment

Research assessing the toxicological effects of DMF-CN in animal models revealed that low doses had minimal physiological impact. However, higher doses resulted in liver and kidney damage. This dose-dependent toxicity underscores the importance of careful dosage consideration in therapeutic applications .

Study 3: Environmental Impact

Another study focused on the ecological implications of DMF-CN when introduced into groundwater systems. It emphasized the necessity for comprehensive environmental assessments to avoid potential contamination issues similar to those experienced with other organic solvents like methyl tert-butyl ether (MTBE) .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2,5-dimethylfuran-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-5-3-7(4-8)6(2)9-5/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZSIJYEHRTXHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348979 |

Source

|

| Record name | 3-furancarbonitrile, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89149-69-9 |

Source

|

| Record name | 3-furancarbonitrile, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.